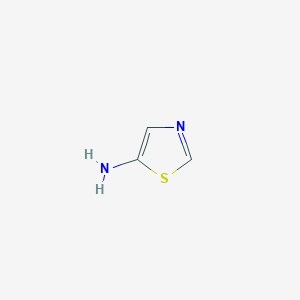

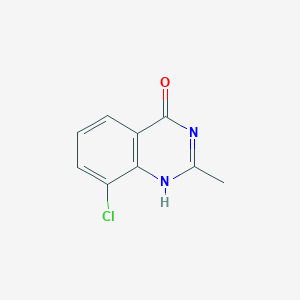

8-Chloro-2-methylquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "8-Chloro-2-methylquinazolin-4(1H)-one" is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related chloroquinoline and quinazolinone derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, the synthesis of chloroquinoline-based chalcones containing a 1,2,3-triazole moiety was accomplished and characterized by NMR, mass spectra, and X-ray diffraction . Similarly, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized from available chemicals . These methods could potentially be adapted for the synthesis of "8-Chloro-2-methylquinazolin-4(1H)-one" by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often confirmed using single-crystal X-ray diffraction. For example, the structure of a novel chlorobismuthate(III) complex with 8-hydroxyquinolinium was determined using this technique . Similarly, the crystal structure of a new 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was elucidated, revealing its triclinic system and the presence of hydrogen bonds and (\pi)-stacking interactions . These findings suggest that "8-Chloro-2-methylquinazolin-4(1H)-one" would likely exhibit similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of quinazolinone derivatives can be explored through their participation in various chemical reactions. For instance, the azide-alkyne cycloaddition reaction was used to synthesize 1H-1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrids, demonstrating the versatility of chloroquinoline derivatives in click chemistry . This suggests that "8-Chloro-2-methylquinazolin-4(1H)-one" may also be amenable to such reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be quite diverse. The photophysical properties of chloroquinoline-based chalcones were investigated, revealing insights into their absorbance, fluorescence spectra, and quantum yields . Additionally, the antibacterial activity of a 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was assessed, and its crystal packing was analyzed using Hirshfeld surfaces and electrostatic surface potential . These studies indicate that "8-Chloro-2-methylquinazolin-4(1H)-one" could also possess unique photophysical properties and biological activities.

科学的研究の応用

Synthetic Chemistry Applications

8-Chloro-2-methylquinazolin-4(1H)-one serves as a key intermediate in the synthesis of a wide range of substituted quinolinone compounds. For instance, Ismail, Abass, and Hassan (2000) demonstrated its utility in synthesizing various 4-substituted 2-quinolinones and quinolinethiones, including sulfanyl, hydrazino, azido, and amino derivatives, highlighting its importance in synthetic organic chemistry for creating compounds with potential therapeutic applications Ismail, Abass, & Hassan, 2000.

Pharmacological Applications

In pharmacology, derivatives of 8-Chloro-2-methylquinazolin-4(1H)-one have been explored for their therapeutic potential. A notable study by Sirisoma et al. (2009) discovered a derivative that acts as a potent inducer of apoptosis and anticancer agent, demonstrating excellent blood-brain barrier penetration and efficacy in various cancer models, indicating its significant potential in cancer therapy Sirisoma et al., 2009.

Material Science Applications

The compound and its derivatives have been studied for their applications in material science, particularly as corrosion inhibitors. Rbaa et al. (2019) synthesized novel derivatives based on the 8-hydroxyquinoline moiety, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the compound's utility beyond pharmacology into industrial applications Rbaa et al., 2019.

Molecular Biology Applications

In the realm of molecular biology, derivatives of 8-Chloro-2-methylquinazolin-4(1H)-one have been utilized to study their interaction with biological targets. Murugavel et al. (2018) investigated novel isomer quinoline derivatives for their antimicrobial activities, employing computational and experimental methods to elucidate their mechanisms of action, thereby contributing to our understanding of how these compounds can be tailored for specific biological activities Murugavel et al., 2018.

Safety And Hazards

In terms of safety and hazards, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

特性

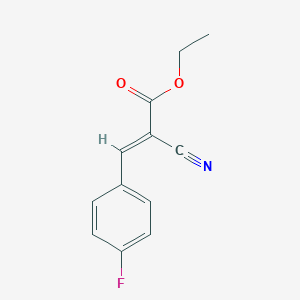

IUPAC Name |

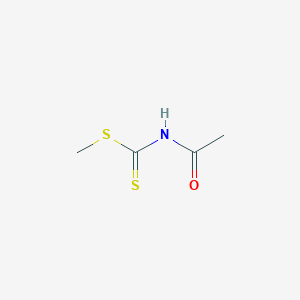

8-chloro-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGYAYOQTQMORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650061 |

Source

|

| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-methylquinazolin-4(1H)-one | |

CAS RN |

19407-54-6 |

Source

|

| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)